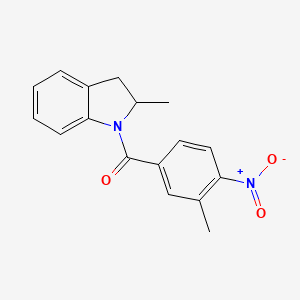
2-methyl-1-(3-methyl-4-nitrobenzoyl)indoline
Vue d'ensemble
Description
2-methyl-1-(3-methyl-4-nitrobenzoyl)indoline is a synthetic compound that has gained significant attention in the field of scientific research. The compound is commonly referred to as Merocyanine 540 and is known for its unique optical and photochemical properties. Merocyanine 540 has been widely used as a fluorescent probe for studying various biological processes, including membrane potential changes, protein-protein interactions, and ion transport across membranes.
Mécanisme D'action
The mechanism of action of Merocyanine 540 involves the interaction of the compound with biological membranes. The compound is known to insert into the lipid bilayer of the membrane, where it undergoes a conformational change upon binding to the membrane. This results in a change in the optical properties of the compound, leading to fluorescence emission.
Biochemical and Physiological Effects:
Merocyanine 540 has been shown to have a variety of biochemical and physiological effects. The compound is known to interact with various proteins and enzymes, leading to changes in their activity. Additionally, Merocyanine 540 has been shown to alter the permeability of biological membranes, leading to changes in ion transport across the membrane.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Merocyanine 540 in lab experiments is its strong fluorescence emission, which allows for sensitive and accurate detection of biological processes. Additionally, the compound is relatively easy to synthesize and is commercially available. However, one limitation of using Merocyanine 540 is its tendency to aggregate in aqueous solutions, which can lead to decreased fluorescence emission.
Orientations Futures
There are several potential future directions for research involving Merocyanine 540. One area of interest is the development of new fluorescent probes based on the structure of Merocyanine 540, which may exhibit improved properties such as increased solubility and decreased tendency to aggregate. Additionally, there is potential for the use of Merocyanine 540 in the development of new imaging techniques for studying biological processes in vivo.
Applications De Recherche Scientifique
Merocyanine 540 has been extensively used in scientific research due to its unique optical properties. The compound exhibits strong absorption in the visible region of the electromagnetic spectrum, with a maximum absorption peak at around 540 nm. This makes it an ideal fluorescent probe for studying various biological processes.
Propriétés
IUPAC Name |
(2-methyl-2,3-dihydroindol-1-yl)-(3-methyl-4-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-11-9-14(7-8-15(11)19(21)22)17(20)18-12(2)10-13-5-3-4-6-16(13)18/h3-9,12H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVVIKUKXYVHJSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=CC(=C(C=C3)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methyl-2,3-dihydroindol-1-yl)-(3-methyl-4-nitrophenyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{5-bromo-4-[(cyclooctylamino)methyl]-2-methoxyphenoxy}ethanol hydrochloride](/img/structure/B4234492.png)
![N-{2-[(butylamino)carbonyl]phenyl}-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B4234502.png)
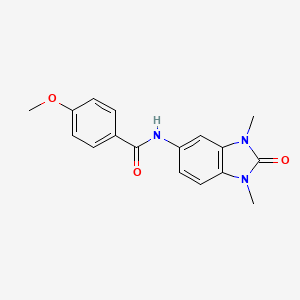

![2,2-diphenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B4234516.png)
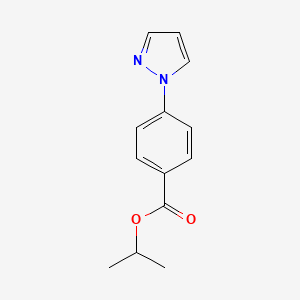
![N-{2-[(butylamino)carbonyl]phenyl}-2-methoxy-4-(methylthio)benzamide](/img/structure/B4234537.png)
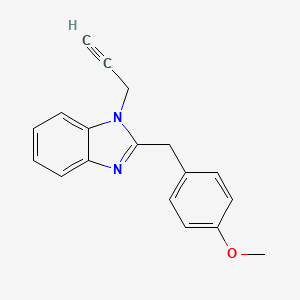
![1-[3-(allyloxy)phenyl]-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4234547.png)
![1-[(4-ethoxyphenyl)sulfonyl]-N-(2-phenylethyl)-4-piperidinecarboxamide](/img/structure/B4234551.png)
![4-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]-1-(phenylsulfonyl)piperidine](/img/structure/B4234557.png)

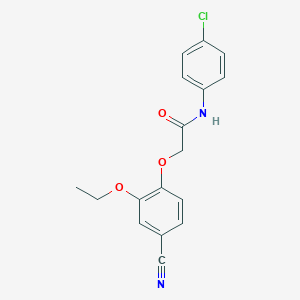
![N-[3-(acetylamino)phenyl]-2-(methylthio)benzamide](/img/structure/B4234573.png)